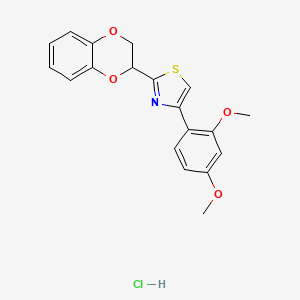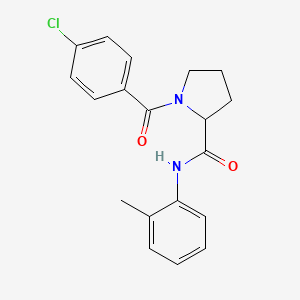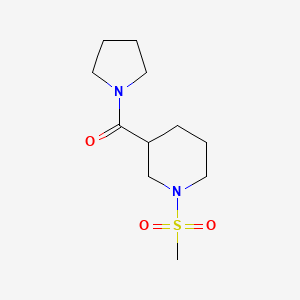
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that belongs to the family of isoxazole derivatives. It is commonly referred to as isoxadifen-ethyl and is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves its ability to bind to estrogen receptors and block their activity. This leads to a decrease in the expression of estrogen-responsive genes and a reduction in the effects of estrogen on the body. This mechanism is similar to that of other antiestrogenic compounds such as tamoxifen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide are largely related to its antiestrogenic activity. It has been shown to reduce the growth of estrogen-responsive breast cancer cells and to prevent bone loss in animal models of osteoporosis. It has also been shown to have anti-inflammatory effects and to improve cardiovascular health in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments is its specificity for estrogen receptors. This allows researchers to investigate the effects of estrogen on various physiological processes without the confounding effects of other compounds. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is its potential use as a therapeutic agent for breast cancer and osteoporosis. Another area of interest is its effects on the immune system and its potential use in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that has been extensively used in scientific research for its unique properties and applications. Its antiestrogenic activity makes it a useful tool for studying the role of estrogen in various physiological processes. While there are limitations to its use, the potential applications of this compound are vast, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 2-chloro-5-methylphenol with ethyl 3-amino-4,5-dihydroisoxazole-5-carboxylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research for its unique properties. It has been shown to have antiestrogenic activity, which makes it a useful tool for studying the role of estrogen in various physiological processes. It has also been used to investigate the effects of estrogen on the immune system, bone metabolism, and cardiovascular health.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-4-5-11(15)12(6-8)19-10(3)14(18)16-13-7-9(2)20-17-13/h4-7,10H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXVZJUGDQERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)


![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)

